5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
The synthesis of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing 1,2,3-triazoles. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentrations .
Chemical Reactions Analysis
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
Imidazole derivatives: These compounds are known for their antifungal and antibacterial properties.
The uniqueness of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C18H18N6O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H18N6O3/c1-27-14-10-6-5-9-13(14)21-15(25)11-24-17(19)16(22-23-24)18(26)20-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,26)(H,21,25) |
InChI Key |
CBHQLVSKRVBYFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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